Cas no 1334149-13-1 (2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride)

2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride
- 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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- インチ: 1S/C6H12N4.ClH/c1-4(2)5(7)6-8-3-9-10-6;/h3-5H,7H2,1-2H3,(H,8,9,10);1H
- InChIKey: HMMIPEUHHYOOSS-UHFFFAOYSA-N
- ほほえんだ: Cl.NC(C1=NC=NN1)C(C)C
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 104
- トポロジー分子極性表面積: 67.6
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82763-5.0g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 5.0g |
$2940.0 | 2023-02-12 | |
Enamine | EN300-82763-10.0g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 10.0g |
$4360.0 | 2023-02-12 | |
TRC | M325078-10mg |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-82763-0.5g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 0.5g |
$791.0 | 2023-02-12 | |
1PlusChem | 1P01AKMJ-500mg |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 500mg |
$1040.00 | 2023-12-22 | |
1PlusChem | 1P01AKMJ-2.5g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 2.5g |
$2519.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2013490-1g |
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 1g |
¥5214.00 | 2024-08-09 | |
Enamine | EN300-82763-0.05g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 0.05g |
$235.0 | 2023-02-12 | |
Enamine | EN300-82763-0.1g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 0.1g |
$352.0 | 2023-02-12 | |
Enamine | EN300-82763-1.0g |
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |
1334149-13-1 | 95% | 1.0g |
$1014.0 | 2023-02-12 |
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochlorideに関する追加情報
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride: A Comprehensive Overview
The compound with CAS No. 1334149-13-1, known as 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and incorporates a triazole ring, which is a heterocyclic structure with three nitrogen atoms. The presence of the triazole group imparts unique chemical properties, making this compound a valuable substrate for various applications in drug discovery and materials science.
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is synthesized through a combination of nucleophilic substitution and cyclization reactions. The synthesis typically involves the reaction of an alkyne with an amine derivative in the presence of a transition metal catalyst, followed by protonation to yield the hydrochloride salt. This method ensures high purity and structural integrity, which are critical for its use in advanced research applications.
Recent studies have highlighted the potential of 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amines as bioactive molecules. Researchers have demonstrated that this compound exhibits significant antioxidant activity, making it a promising candidate for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The triazole ring plays a pivotal role in these biological activities by facilitating hydrogen bonding and π-interactions with target proteins.
In addition to its pharmacological applications, 2-Methyl derivatives of this compound have been explored for their potential in materials science. For instance, the triazole group can act as a coordinating ligand in metallopolymers and coordination polymers, leading to novel materials with tailored mechanical and electronic properties. These materials hold potential for use in sensors, catalysts, and energy storage devices.
The hydrochloride salt form of this compound is particularly advantageous due to its high solubility in aqueous solutions. This property makes it easier to handle in laboratory settings and facilitates its use in biological assays. Furthermore, the hydrochloride form ensures stability during storage and transportation, which is crucial for maintaining the quality of research materials.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 2-Methyl compounds with various biological targets. Molecular docking studies have revealed that this compound can bind effectively to G-protein coupled receptors (GPCRs), which are key targets for drug development. These findings underscore the potential of this compound as a lead molecule for designing novel therapeutic agents.
In conclusion, 2-Methyl-1-(4H-1,2,4-triazol-3-ylium)propanaminium chloride is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and bioactive properties make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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